Ethyl(pyrimidin-2-ylmethyl)amine

Lipophilicity Chromatographic Retention Medicinal Chemistry Building Blocks

Ethyl(pyrimidin-2-ylmethyl)amine (CAS 1199780-89-6; synonym: N-(pyrimidin-2-ylmethyl)ethanamine) is a secondary amine building block composed of a pyrimidine ring linked via a methylene spacer to an N-ethylamino group (C₇H₁₁N₃, MW 137.18 g/mol). It belongs to the broader aminopyrimidine class, a cornerstone pharmacophore in kinase inhibitor and PDE5 inhibitor drug discovery programs.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B13325421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(pyrimidin-2-ylmethyl)amine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCNCC1=NC=CC=N1
InChIInChI=1S/C7H11N3/c1-2-8-6-7-9-4-3-5-10-7/h3-5,8H,2,6H2,1H3
InChIKeyWWFWARHHUARWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl(pyrimidin-2-ylmethyl)amine (CAS 1199780-89-6): Procurement-Grade Physicochemical and Application Profile for Medicinal Chemistry Building Block Selection


Ethyl(pyrimidin-2-ylmethyl)amine (CAS 1199780-89-6; synonym: N-(pyrimidin-2-ylmethyl)ethanamine) is a secondary amine building block composed of a pyrimidine ring linked via a methylene spacer to an N-ethylamino group (C₇H₁₁N₃, MW 137.18 g/mol) . It belongs to the broader aminopyrimidine class, a cornerstone pharmacophore in kinase inhibitor and PDE5 inhibitor drug discovery programs [1]. This compound serves dual roles: as a versatile synthetic intermediate for constructing elaborated pyrimidine-containing scaffolds, and as a characterized avanafil process impurity (Avanafil Impurity 95) used as an analytical reference standard for pharmaceutical quality control [2]. Commercially, it is supplied at ≥95% purity with long-term storage recommended in cool, dry conditions .

Synthetic Medicinal chemistry building block: pyrimidine pharmacophore for kinase and PDE5 inhibitor programs
Analytical Avanafil process impurity reference standard: UPLC-validated identity for quality control (Impurity 95)

Why N-Alkyl Chain Length and Substitution Topology in Pyrimidin-2-ylmethyl Amines Preclude Generic Interchange in Synthesis and Analytical Applications


Within the pyrimidin-2-ylmethylamine family, N-alkyl substitution exerts non-linear effects on physicochemical properties that directly govern synthetic utility, purification behavior, and analytical detectability . Replacing the N-ethyl group with N-methyl (methyl(pyrimidin-2-ylmethyl)amine, CAS 1083246-53-0) alters logP by approximately 0.43 units, modifying both chromatographic retention and partitioning behavior during extraction or crystallization [1]. Substituting the methylene spacer topology altogether—as in the structural isomer N-ethylpyrimidin-2-amine (CAS 66131-70-2), where the ethylamino group attaches directly to the pyrimidine ring—drops the predicted pKa from ~8.56 to ~3.89, fundamentally altering protonation state under physiological and reaction conditions . For impurity reference standard applications, only the exact compound with identical retention time, mass spectrum, and UV profile can serve as a valid calibrant; even a single methylene difference invalidates regulatory compliance [2].

Target compound
Potential substitute
Risk of substitution
Ethyl(pyrimidin-2-ylmethyl)amine
N-Methyl analog (CAS 1083246-53-0)
Reduced lipophilicity alters chromatographic retention and organic-phase extraction efficiency
Ethyl(pyrimidin-2-ylmethyl)amine (methylene spacer)
N-Ethylpyrimidin-2-amine (CAS 66131-70-2, direct ring attachment)
Substantial basicity shift reverses protonation state, invalidating salt formation and aqueous reaction compatibility

Quantitative Differentiators of Ethyl(pyrimidin-2-ylmethyl)amine Versus Closest Structural Analogs: A Comparative Evidence Guide for Procurement Decisions


LogP Advantage of the N-Ethyl Substituent Over the N-Methyl Analog Drives Differential Chromatographic Retention and Organic-Phase Partitioning

Ethyl(pyrimidin-2-ylmethyl)amine exhibits a computed logP of 1.02, compared with 0.59 for the N-methyl analog methyl(pyrimidin-2-ylmethyl)amine, a difference of +0.43 log units [1]. This increased lipophilicity translates to measurably longer reversed-phase HPLC retention and more efficient extraction into organic solvents such as ethyl acetate or dichloromethane during workup. The logP shift arises from the additional methylene unit in the N-ethyl chain and is consistent with the Hansch π contribution of ~0.5 per CH₂ group for aliphatic amines [2].

LogP vs N-Methyl Analog
Reported
ΔlogP = +0.43 (1.02 vs 0.59)
Supports CNS permeability optimization; longer reversed-phase HPLC retention
Computed logP; confirm experimentally
Lipophilicity Chromatographic Retention Medicinal Chemistry Building Blocks

pKa Differentiation from the Directly Ring-Attached Isomer Enables Tuneable Protonation State for Reaction Design and Salt Formation

The predicted pKa of Ethyl(pyrimidin-2-ylmethyl)amine is 8.56 ± 0.10, reflecting the secondary aliphatic amine separated from the electron-withdrawing pyrimidine ring by a methylene spacer . In contrast, N-ethylpyrimidin-2-amine (CAS 66131-70-2)—where the ethylamino group attaches directly to the C-2 position of the pyrimidine—has a predicted pKa of 3.89 ± 0.10, a difference of 4.67 pKa units (>40,000-fold difference in basicity) . This dramatic difference arises from resonance delocalization of the nitrogen lone pair into the π-deficient pyrimidine ring in the directly-attached isomer, which is absent when the methylene spacer interrupts conjugation in the target compound.

pKa vs Ring-Attached Isomer
Reported
ΔpKa ≈ 4.7 (8.6 vs 3.9)
Determines protonation state under reaction and physiological conditions
Predicted pKa; verify by titration
Amine Basicity Protonation State Salt Formation Reaction Selectivity

Polar Surface Area Elevation Relative to N-Methyl Analog Increases Hydrogen-Bonding Capacity for Target Engagement

Ethyl(pyrimidin-2-ylmethyl)amine has a computed topological polar surface area (TPSA) of 55.98 Ų, which is 18.17 Ų higher than the N-methyl analog methyl(pyrimidin-2-ylmethyl)amine (TPSA = 37.81 Ų) [1]. While both compounds possess one H-bond donor and three H-bond acceptors, the difference arises from the slightly larger solvent-accessible surface contributed by the ethyl versus methyl group. Both compounds comply with Lipinski's Rule of Five (0 violations) and Rule of Three (0 violations) .

Polar Surface Area vs N-Methyl
Reported
ΔTPSA = +18.2 Ų (56 vs 38)
May affect blood-brain barrier penetration profile
Computed TPSA; RO5 compliant
Polar Surface Area Hydrogen Bonding Drug-likeness Medicinal Chemistry Design

Boiling Point Elevation Over the Parent Primary Amine Improves Thermal Handling Window for Synthetic Operations

The predicted boiling point of Ethyl(pyrimidin-2-ylmethyl)amine is 195.3 ± 23.0 °C, compared with 179.9 ± 23.0 °C for the unsubstituted parent primary amine pyrimidin-2-ylmethanamine (CAS 75985-45-4), a difference of +15.4 °C . This elevation is attributable to the increased molecular weight (137.18 vs. 109.13 g/mol) and enhanced van der Waals interactions from the N-ethyl substituent. The corresponding predicted density shifts from 1.138 g/cm³ (parent) to 1.023 g/cm³ (target), reflecting the less efficient crystal packing of the N-alkylated derivative .

Boiling Point vs Parent Amine
Reported
ΔTb = +15.4 °C (195 vs 180 °C)
Broader thermal window for heated reactions and distillation
Predicted at 760 mmHg
Thermal Stability Distillation Reaction Solvent Window Process Chemistry

Validated Avanafil Process Impurity Identity Confers Exclusive Regulatory Standing as an Analytical Reference Standard

Ethyl(pyrimidin-2-ylmethyl)amine has been identified, independently synthesized, and structurally characterized as Avanafil Impurity 95, detected in multiple laboratory batches of avanafil active pharmaceutical ingredient at levels of 0.29–1.63% by a validated UPLC method [1]. This specific impurity designation means the compound possesses a defined chromatographic retention time, mass spectral fragmentation pattern, and UV absorption profile that have been documented and published. No structural analog—including the N-methyl variant or the parent primary amine—can substitute as a calibrant because even single-atom differences alter the retention time and detector response factor, invalidating the analytical method per ICH Q3A(R2) guidelines [2].

Avanafil Impurity 95 Identity
Head-to-head
Exclusive Avanafil Impurity 95; UPLC-MS characterized, detected 0.29–1.63%
Essential calibrant for system suitability; no analog substitutes
ICH Q3A(R2) impurity profiling context
Pharmaceutical Impurity Reference Standard Quality Control UPLC Method Validation

Single Rotatable Bond Architecture Reduces Conformational Entropy Relative to Higher-Flexibility Derivatives in Scaffold Design

Ethyl(pyrimidin-2-ylmethyl)amine possesses only 1 rotatable bond (the exocyclic C–N bond between the methylene carbon and the ethylamino nitrogen), as computed by mcule . In contrast, its N-methyl analog methyl(pyrimidin-2-ylmethyl)amine has 2 rotatable bonds according to Chembase, an apparent discrepancy reflecting different counting conventions for the methyl rotor [1]. However, the key comparison is with more flexible derivatives such as Ethyl[2-(ethylamino)ethyl](pyrimidin-2-ylmethyl)amine (4 rotatable bonds) or Ethyl(([1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl))amine (5+ rotatable bonds) [2]. The low rotatable bond count constrains the conformational landscape, which can enhance binding affinity to rigid protein pockets by reducing the entropic penalty upon target engagement [3].

Conformational Rigidity
Class-level
1 rotatable bond vs 4–5 in flexible analogs
Supports fragment-based design; reduced entropic penalty upon binding
Class-level inference; validate in target pocket
Conformational Restriction Scaffold Design Entropy Ligand Efficiency

Ethyl(pyrimidin-2-ylmethyl)amine: Validated Industrial and Research Application Scenarios Derived from Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Avanafil Quality Control Release Testing

Ethyl(pyrimidin-2-ylmethyl)amine serves as a characterized and published avanafil process impurity (Impurity 95) for use as an analytical reference standard in UPLC-based quality control methods. The compound's identity has been confirmed by independent synthesis and full spectroscopic characterization, with detection levels quantified at 0.29–1.63% across multiple laboratory batches [1]. QC laboratories performing avanafil drug substance and drug product release testing under ICH Q3A(R2) guidelines require this specific compound for system suitability verification, retention time marker calibration, and impurity quantification—no structural analog can fulfill this function [2].

Medicinal Chemistry Building Block for Kinase-Focused Library Synthesis Requiring Defined Lipophilicity

With a computed logP of 1.02 and PSA of 55.98 Ų, Ethyl(pyrimidin-2-ylmethyl)amine occupies a physicochemical sweet spot for CNS-accessible kinase inhibitor scaffolds [1]. The +0.43 logP advantage over the N-methyl analog (logP 0.59) [2] positions this building block for library syntheses targeting intracellular kinase domains where moderate lipophilicity improves passive membrane permeability without crossing into logP >3 territory associated with promiscuity and poor solubility. The pyrimidine-2-ylmethylamine core is a privileged scaffold in numerous launched kinase inhibitors and clinical candidates [3].

Nucleophilic Amine Synthon for Microwave-Assisted Alkylation and Reductive Amination at Elevated Temperatures

The predicted boiling point of 195.3 °C provides a substantially wider thermal operating window compared with the parent primary amine (179.9 °C) [1][2]. This enables microwave-assisted synthesis protocols operating at 150 °C in DMF, where the compound has demonstrated ≥95% conversion in ethylamination reactions [3]. The secondary amine's enhanced nucleophilicity (supported by a pKa of 8.56, indicating effective availability of the nitrogen lone pair) facilitates efficient SN2 alkylation and reductive amination with pyrimidine-2-carbaldehyde derivatives for constructing more complex aminopyrimidine scaffolds.

Rigid Fragment Anchor for Fragment-Based Drug Discovery Targeting Proteins with Constrained Binding Pockets

With only 1 rotatable bond, Ethyl(pyrimidin-2-ylmethyl)amine offers minimal conformational entropy loss upon protein binding relative to more flexible pyrimidine-alkylamine derivatives bearing 4–5+ rotatable bonds [1]. Fragment-based screening libraries benefit from such low-flexibility fragments because they maximize the enthalpic contribution to binding free energy per heavy atom (ligand efficiency). The pyrimidine ring nitrogen atoms serve as hydrogen-bond acceptors for kinase hinge-region recognition, while the ethylamino group provides a vector for subsequent fragment growth or merging strategies in lead optimization [2].

Application
Selection Property
Validation Focus
Avanafil impurity reference standard QC testing
Validated chromatographic identity and retention time
UPLC system suitability calibration
Kinase-focused library synthesis
Moderate lipophilicity and PSA profile
CNS permeability optimization
Microwave-assisted synthesis
Elevated boiling point and amine nucleophilicity
Thermal stability for high-temperature reactions
Fragment-based drug discovery
Minimal conformational flexibility
Ligand efficiency enhancement
Quote Request

Request a Quote for Ethyl(pyrimidin-2-ylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.